Cas no 121068-32-4 (5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine)

5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine structure
121068-32-4 structure
Product Name:5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
CAS No:121068-32-4
MF:C9H9N3OS
MW:207.252259969711
MDL:MFCD00980479
CID:133277
PubChem ID:575084
Update Time:2025-04-19

5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazol-2-amine,5-(phenoxymethyl)-
    • 5-Phenoxymethyl-[1,3,4]thiadiazol-2-ylamine
    • 2-Amino-5-(phenoxymethyl)thiadiazole
    • AKOS B014676
    • TIMTEC-BB SBB007062
    • ART-CHEM-BB B014676
    • 2-AMINO-5-PHENOXYMETHYL-1,3,4-THIADIAZOLE
    • 5-(PHENOXYMETHYL)-1,3,4-THIADIAZOL-2-AMINE
    • 1,3,4-Thiadiazol-2-aMine, 5-(phenoxyMethyl)-
    • AM-900/25025026
    • AB00086698-01
    • MFCD00980479
    • Oprea1_258353
    • EN300-186487
    • 5-(phenoxymethyl)-1,3,4-thiadiazol-2-ylamine
    • 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine #
    • BB 0218535
    • CL-309050
    • SY162668
    • Cambridge id 5482658
    • Oprea1_458253
    • AKOS000305075
    • AMY3804
    • BIM-0021901.P001
    • HMS1608C14
    • 1,3,4-Thiadiazol-2-amine, 5-phenoxymethyl-
    • 2-Amino-5-(phenoxymethyl)-1,3,4-thiadiazole
    • CBMicro_021900
    • SCHEMBL10755428
    • CHEMBL1581814
    • 121068-32-4
    • SMR000117766
    • AS-38456
    • CCG-9212
    • CLQBSPRBHILXIC-UHFFFAOYSA-N
    • HMS2186O24
    • DTXSID40341702
    • FT-0676600
    • MLS000527292
    • ALBB-002007
    • STK325565
    • 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
    • MDL: MFCD00980479
    • Inchi: 1S/C9H9N3OS/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
    • InChI Key: CLQBSPRBHILXIC-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1COC1C=CC=CC=1

Computed Properties

  • Exact Mass: 207.04700
  • Monoisotopic Mass: 207.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.3A^2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.360±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 185 ºC (ethanol )
  • Boiling Point: 408.4°C at 760 mmHg
  • Flash Point: 200.8°C
  • Refractive Index: 1.659
  • Solubility: Very slightly soluble (0.5 g/l) (25 º C),
  • PSA: 89.27000
  • LogP: 2.28050

5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:121068-32-4)5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
Order Number:A1165875
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:25
Price ($):535.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:121068-32-4)5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
A1165875
Purity:99%
Quantity:10g
Price ($):535.0
Email